molecular formula C8H14O2 B6162487 (4E)-2-methylhept-4-enoic acid CAS No. 411239-87-7

(4E)-2-methylhept-4-enoic acid

Cat. No.: B6162487
CAS No.: 411239-87-7
M. Wt: 142.2
InChI Key:
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Description

(4E)-2-methylhept-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a double bond at the fourth carbon and a methyl group at the second carbon of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-methylhept-4-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of the corresponding ester, (4E)-2-methylhept-4-enoate, under acidic or basic conditions. Another method includes the oxidation of (4E)-2-methylhept-4-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale oxidation processes. These processes often utilize catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-methylhept-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of (2-methylheptanoic acid).

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, lithium aluminum hydride.

    Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: (2-methylheptanoic acid).

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

(4E)-2-methylhept-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (4E)-2-methylhept-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-methylhex-4-enoic acid: Similar structure but with one less carbon atom.

    (4E)-2-methylpent-4-enoic acid: Similar structure but with two fewer carbon atoms.

    (4E)-2-methylbut-4-enoic acid: Similar structure but with three fewer carbon atoms.

Uniqueness

(4E)-2-methylhept-4-enoic acid is unique due to its specific chain length and the position of the double bond and methyl group. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

411239-87-7

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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